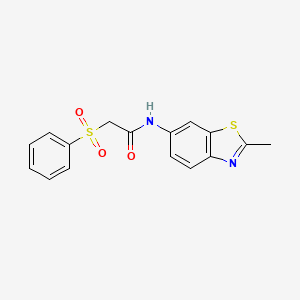

3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid

概要

説明

3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid is a chemical compound with the CAS Number: 111230-48-9 . It is a solid substance and is considered a useful synthetic intermediate .

Synthesis Analysis

The synthesis of this compound involves the use of nitric acid in sulfuric acid . The process starts with 3-chloro-2,4,5-trifluorobenzoic acid, which is introduced into the reaction vessel in concentrated sulfuric acid . Anhydrous nitric acid is then added dropwise, and the mixture is stirred at room temperature for 24 hours . The suspension is poured onto ice, and the precipitated solid is filtered off, washed with water, and dried .Physical And Chemical Properties Analysis

This compound is a solid substance . The compound is shipped at room temperature .科学的研究の応用

1. Crystal Structure Analysis

Studies have shown the importance of 3-chloro-2-nitrobenzoic acid in analyzing crystal structures. For instance, Gotoh and Ishida (2019) investigated the hydrogen-bonded co-crystals of 3-chloro-2-nitrobenzoic acid with various quinoline derivatives, revealing insights into molecular interactions and crystal structures (Gotoh & Ishida, 2019).

2. Synthesis of Heterocyclic Compounds

4-Chloro-2-fluoro-5-nitrobenzoic acid, closely related to 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid, has been identified as a multireactive building block for the synthesis of various heterocyclic compounds. Křupková et al. (2013) described its use in the preparation of substituted nitrogenous heterocycles, highlighting its significance in drug discovery (Křupková et al., 2013).

3. Solubility and Solvation Parameter Model

The Abraham solvation parameter model has been applied to analyze the solubility of compounds like 4-chloro-3-nitrobenzoic acid and 2-chloro-5-nitrobenzoic acid in organic solvents. This model, as studied by Stovall et al. (2005), provides valuable insights into the solute descriptors and solubility behavior of these compounds (Stovall et al., 2005).

4. Cytotoxic Properties and Metal Complexes

Research by Wang and Shi (2011) explored the cytotoxic properties of a silver(I) complex derived from 5-chloro-2-nitrobenzoic acid. Their findings indicate the potential of such compounds in medical applications, especially concerning their effects on carcinoma cells (Wang & Shi, 2011).

5. Synthesis of Antimicrobial Agents

The synthesis of antimicrobial agents using derivatives of 3-methyl-2-nitrobenzoic acid, closely related to this compound, has been reported by Yi-fen et al. (2010). This underscores the role of these compounds in the development of new drugs, particularly in the realm of infection control (Yi-fen et al., 2010).

6. Luminescent Properties

Viswanathan and Bettencourt-Dias (2006) studied the luminescent properties of 2-chloro-5-nitrobenzoic acid derivatives in metal complexes, revealing potential applications in materials science due to their unique emission characteristics (Viswanathan & Bettencourt-Dias, 2006).

Safety and Hazards

The safety information for 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid indicates that it is a hazardous substance . The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, wear protective gloves/protective clothing/eye protection/face protection, and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell .

特性

IUPAC Name |

3-chloro-2,4,5-trifluoro-6-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HClF3NO4/c8-2-3(9)1(7(13)14)6(12(15)16)5(11)4(2)10/h(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQXKNIXHFPOZFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)Cl)F)F)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HClF3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[Isopropyl(methyl)amino]propanoic acid hydrochloride](/img/no-structure.png)

![8-(3-Methylbutanoyl)-4-[(4-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2668904.png)

![3-((2-(2-methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2668906.png)

![N-[2-(4-pyridinyl)-4-pyrimidinyl]-2-thiophenecarboxamide](/img/structure/B2668912.png)

![3-butyl-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2668914.png)

![N-[cyano(2,4-difluorophenyl)methyl]-2-propyloxane-4-carboxamide](/img/structure/B2668915.png)

![Thieno[2,3-c]pyridine-2-sulfonyl chloride](/img/structure/B2668920.png)